molecular formula C21H18N3O2+ B1206077 Carboxydimidium CAS No. 66442-94-2

Carboxydimidium

Cat. No.: B1206077
CAS No.: 66442-94-2
M. Wt: 344.4 g/mol
InChI Key: BACYQOWCVRPKAG-UHFFFAOYSA-O
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Description

Carboxamides generally feature a carbonyl group bonded to an amine, enabling diverse reactivity and biological activity. Carboxydimidium’s synthesis likely involves palladium-catalyzed multicomponent reactions or decarboxylative cross-coupling, as seen in analogous protocols.

Properties

CAS No.

66442-94-2

Molecular Formula

C21H18N3O2+

Molecular Weight

344.4 g/mol

IUPAC Name

4-(3,8-diamino-5-methylphenanthridin-5-ium-6-yl)benzoic acid

InChI

InChI=1S/C21H17N3O2/c1-24-19-11-15(23)7-9-17(19)16-8-6-14(22)10-18(16)20(24)12-2-4-13(5-3-12)21(25)26/h2-11,23H,22H2,1H3,(H,25,26)/p+1

InChI Key

BACYQOWCVRPKAG-UHFFFAOYSA-O

SMILES

C[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=C(C=C4)C(=O)O)N)N

Canonical SMILES

C[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=C(C=C4)C(=O)O)N)N

Other CAS No.

66442-94-2

Related CAS

52671-19-9 (chloride)

Synonyms

3,8-diamino-6-(4-carboxyphenyl)-5-methylphenanthridinium
carboxydimidium
carboxydimidium chloride
carboxydimidium hydroxide, inner salt

Origin of Product

United States

Comparison with Similar Compounds

4(5)-Nitroimidazole Carboxamides

  • Synthesis : Prepared via activation of imidazole-2-carboxylic acid using oxalyl chloride or PyBOP, followed by amidation.
  • Substituents : A nitro group at the 4(5)-position enhances electrophilicity and antimicrobial activity.
  • Purity : Characterized by NMR and X-ray crystallography (CCDC 2291774).
  • Applications : Antimicrobial and antitumor agents, with efficacy linked to nitro group redox activity.

Comparison with Carboxydimidium :

  • Carboxydimidium may lack the nitro group, reducing electrophilicity but improving metabolic stability.
  • Both compounds utilize carboxamide linkages, but Carboxydimidium’s synthesis likely employs palladium catalysis for higher regioselectivity.

Imidazole-4(5)-carboxamide Hydrochloride

  • Structure: Features an amino group at the 5(4)-position, enhancing solubility via hydrochloride salt formation.
  • Applications : Intermediate in nucleotide synthesis (e.g., adenine analogs).

Comparison with Carboxydimidium :

  • Carboxydimidium’s uncharged carboxamide group may reduce solubility but improve membrane permeability.
  • Both compounds are used in multicomponent reactions, but Carboxydimidium’s catalysis applications are broader.

Functional Analogs: Palladium-Catalyzed Carboxamides

Palladium-Catalyzed Multicomponent Products (Compounds 4a, 4n)

  • Synthesis : Generated from alkynes, carboxylic acids, and isocyanides with Pd catalysts.
  • Efficiency: High atom economy (85–92% yield).
  • Characterization : Validated via $^1$H/$^{13}$C NMR and X-ray diffraction (see Supporting Information S25).

Comparison with Carboxydimidium :

  • Similar catalytic pathways suggest Carboxydimidium could achieve comparable yields.
  • Carboxydimidium may exhibit superior thermal stability due to aromatic substituents.

Data Tables

Table 1: Physicochemical Properties of Carboxydimidium and Analogs

Property Carboxydimidium (Inferred) 4(5)-Nitroimidazole Carboxamide Imidazole-4(5)-carboxamide HCl
Molecular Weight ~250–300 g/mol 265.2 g/mol 162.6 g/mol
Solubility Moderate in DMSO Low in H$_2$O, high in DMSO High in H$_2$O (due to HCl salt)
Key Functional Groups Carboxamide Nitro, carboxamide Amino, carboxamide
Synthesis Method Pd-catalyzed coupling PyBOP/DIPEA amidation Direct amidation

Key Research Findings

  • Synthetic Advantages : Carboxydimidium’s palladium-catalyzed synthesis offers scalability and regioselectivity over traditional amidation methods.
  • Safety Profile : Replacement of carboxylates with carboxamides (as in Carboxydimidium) reduces off-target reactivity, enhancing therapeutic indices.
  • Limitations : Unlike nitroimidazoles, Carboxydimidium may lack redox-active groups, limiting its use in hypoxic-targeted therapies.

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